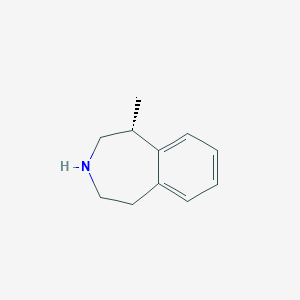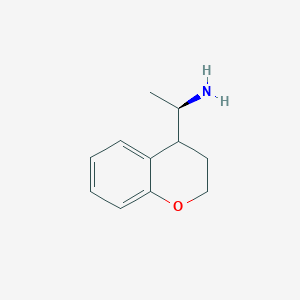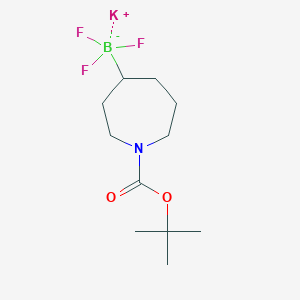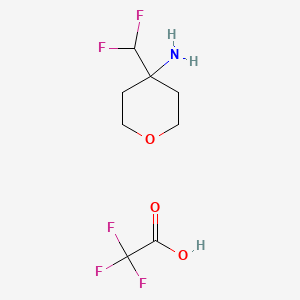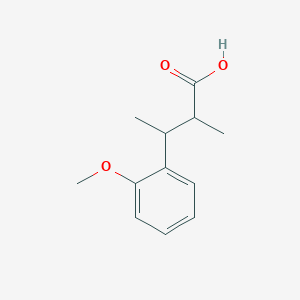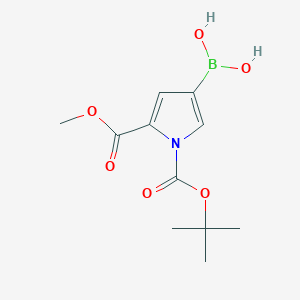
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with tert-butoxycarbonyl and methoxycarbonyl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the boronic acid group. The tert-butoxycarbonyl and methoxycarbonyl groups are then added through specific protection and deprotection steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is explored for its potential as a probe or ligand in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer treatment and other medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate protein functions, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 5-(tert-Butoxycarbonyl)-1H-pyrrole-3-boronic acid
Uniqueness
Compared to similar compounds, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid stands out due to its unique combination of functional groups The presence of both tert-butoxycarbonyl and methoxycarbonyl groups provides additional stability and reactivity, making it a more versatile intermediate in organic synthesis
Propiedades
Fórmula molecular |
C11H16BNO6 |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO6/c1-11(2,3)19-10(15)13-6-7(12(16)17)5-8(13)9(14)18-4/h5-6,16-17H,1-4H3 |
Clave InChI |
KMDPTMUZWAKUNI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C(=C1)C(=O)OC)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
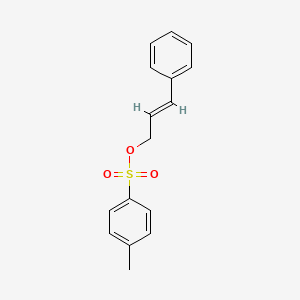
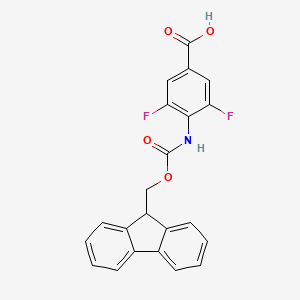
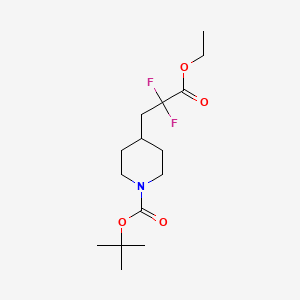
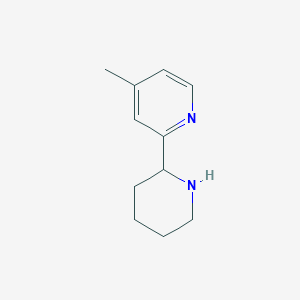
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
